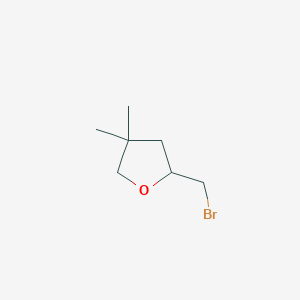
2-(Bromomethyl)-4,4-dimethyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4,4-dimethyloxolane is an organic compound belonging to the class of oxolanes It features a bromomethyl group attached to the second carbon of a 4,4-dimethyloxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4-dimethyloxolane typically involves the bromination of 4,4-dimethyloxolane. One common method includes the reaction of 4,4-dimethyloxolane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions: 2-(Bromomethyl)-4,4-dimethyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted oxolanes.
Oxidation: The compound can be oxidized to form oxirane derivatives under specific conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substituted oxolanes
- Oxirane derivatives
- Methyl-substituted oxolanes
科学研究应用
2-(Bromomethyl)-4,4-dimethyloxolane has diverse applications in scientific research:
作用机制
The mechanism of action of 2-(Bromomethyl)-4,4-dimethyloxolane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution reactions, targeting nucleophilic sites in other molecules. The molecular pathways involved include the formation of carbon-bromine bonds and subsequent transformations depending on the reaction conditions .
相似化合物的比较
- 2-(Chloromethyl)-4,4-dimethyloxolane
- 2-(Iodomethyl)-4,4-dimethyloxolane
- 2-(Hydroxymethyl)-4,4-dimethyloxolane
Comparison: 2-(Bromomethyl)-4,4-dimethyloxolane is unique due to its specific reactivity profile. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The hydroxymethyl analog, on the other hand, exhibits different reactivity due to the presence of a hydroxyl group, which can participate in hydrogen bonding and other interactions .
生物活性
2-(Bromomethyl)-4,4-dimethyloxolane (CAS No. 157256-45-6) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a bromomethyl group attached to a dimethyl-substituted oxolane ring. The presence of the bromine atom suggests potential for nucleophilic substitution reactions, which can be exploited in various biochemical applications.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The bromomethyl moiety can act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles such as amino acids and thiols. This reactivity may lead to the modification of proteins and enzymes, thereby influencing their activity.
Potential Targets
- Enzymes : The compound may inhibit or modify enzyme activity through covalent bonding.
- Receptors : It could interact with specific receptors, altering signaling pathways.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Case Studies
A few notable case studies highlight the biological relevance of compounds similar to this compound:
- Study on Antibacterial Effects : A study published in the Journal of Medicinal Chemistry explored various oxolane derivatives and their antibacterial activity against Staphylococcus aureus. The findings suggested that modifications at the bromomethyl position could enhance antibacterial potency.
- Cytotoxicity Assessment : In a research project examining the cytotoxic effects of oxolane derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), certain modifications led to increased cell death rates compared to controls.
Data Summary Table
| Property/Activity | Findings |
|---|---|
| Molecular Weight | 181.13 g/mol |
| Antimicrobial Activity | Promising against certain bacterial strains |
| Cytotoxicity | Effective against some cancer cell lines |
| Enzyme Inhibition Potential | Likely based on structural analogs |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed structure-activity relationship (SAR) studies to optimize its biological efficacy.
- In vivo studies to assess pharmacokinetics and therapeutic potential.
- Exploration of its role in drug development as a lead compound for new antimicrobial or anticancer agents.
属性
IUPAC Name |
2-(bromomethyl)-4,4-dimethyloxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUONHJRUOOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













